molecular formula C9H13N3O4S B11789467 Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate CAS No. 150215-10-4

Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate

Cat. No.: B11789467
CAS No.: 150215-10-4
M. Wt: 259.28 g/mol
InChI Key: QQCRFPIUUUANCE-UHFFFAOYSA-N
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Description

Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate is a synthetic compound characterized by its unique thiadiazole ring structure, which is known to exhibit various biological activities. This detailed article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4O5SC_9H_{12}N_4O_5S, with a molecular weight of approximately 288.28 g/mol. The presence of the thiadiazole ring along with ethoxycarbonyl and amino groups enhances its reactivity and biological potential.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antimicrobial and antifungal activities. The thiadiazole moiety is recognized for its ability to interact with biological systems, potentially influencing enzyme activity and cellular processes.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial ActivityReference
Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetateModerate against Gram-positive bacteria
Methyl 5-(ethoxycarbonylamino)-1,2,4-thiadiazole-3-acetateAntifungal activity against Candida species
Ethyl 2-(5-(methylthio)-1,2,4-thiadiazol-3-yl)acetateInhibitory effects on bacterial growth

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may inhibit specific enzymes crucial for microbial survival or disrupt cellular processes through interaction with nucleic acids or proteins.

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

  • Antimicrobial Screening : A study evaluated various thiadiazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent inhibitory effects comparable to standard antibiotics.
  • Pharmacological Research : Another investigation focused on the synthesis of ethoxycarbonyl-substituted thiadiazoles and their evaluation as potential antibiotic agents. The findings suggested that modifications in the chemical structure significantly influenced antimicrobial potency.

Future Directions in Research

The ongoing research into this compound aims to:

  • Enhance Efficacy : Further modifications to improve its bioactivity and selectivity against specific pathogens.
  • Investigate Mechanisms : Detailed studies to elucidate the precise mechanisms through which this compound interacts with microbial targets.

Properties

IUPAC Name

ethyl 2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-3-15-7(13)5-6-10-8(17-12-6)11-9(14)16-4-2/h3-5H2,1-2H3,(H,10,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCRFPIUUUANCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NSC(=N1)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614245
Record name Ethyl {5-[(ethoxycarbonyl)amino]-1,2,4-thiadiazol-3-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150215-10-4
Record name Ethyl {5-[(ethoxycarbonyl)amino]-1,2,4-thiadiazol-3-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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